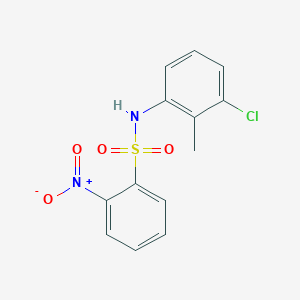

N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide

Description

N-(3-Chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a 3-chloro-2-methylphenylamine moiety.

Synthesis of such sulfonamides typically involves reacting substituted benzoyl or phenylamine precursors with sulfonyl chlorides under reflux conditions, followed by purification via acid-base extraction and recrystallization .

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-9-10(14)5-4-6-11(9)15-21(19,20)13-8-3-2-7-12(13)16(17)18/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHVOZNOQNZTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 3-chloro-2-methylphenyl group can be replaced by other nucleophiles, such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products Formed

Nucleophilic substitution: Products include substituted sulfonamides.

Reduction: The major product is the corresponding amine.

Oxidation: Oxidized derivatives of the compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antibacterial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

Key structural analogues and their conformational differences are summarized below:

Key Observations :

- Dihedral Angles : The dihedral angle between the sulfonyl and aromatic rings varies significantly with substituent position. For example, replacing a 3-methyl group (89.5°) with a 2-chloro group (71.2°) reduces the angle by ~18°, likely due to steric and electronic differences .

- Torsional Angles : The S–N bond torsional angle in N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide (64.32°) differs from its 2-chloro analogue (-59.68°), indicating distinct rotational preferences influenced by substituent placement .

- Hydrogen Bonding : All analogues exhibit N–H···O(S) hydrogen bonds, forming dimeric or chain-like crystal structures. This motif enhances crystallinity and may impact solubility .

Electronic and Steric Effects

- Chlorine substituents further augment this effect .

- Steric Hindrance : The 2-methyl group in N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide introduces steric bulk, which may limit rotational freedom and alter binding kinetics compared to unsubstituted or smaller substituents (e.g., methoxy in N-(3-chlorophenyl)-3-methoxybenzenesulfonamide) .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is CHClNOS, with a molecular weight of approximately 326.76 g/mol. The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a chloro-methylphenyl group. These functional groups contribute to its unique chemical properties and biological activities.

The mechanism of action for N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide primarily involves its interaction with specific enzymes or receptors. The sulfonamide moiety can mimic the structure of natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory actions.

Key Enzyme Targets

- Dihydropteroate Synthase : Inhibits folic acid synthesis in bacteria.

- Cyclooxygenase (COX) : Potentially reduces inflammation through inhibition.

Antibacterial Activity

N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide has demonstrated notable antibacterial properties. It acts as a competitive inhibitor against bacterial enzymes essential for folate synthesis, which is crucial for bacterial growth and replication. Studies have shown that this compound can effectively inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a significant role in the inflammatory response. This effect could be beneficial in treating conditions characterized by excessive inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide:

- In vitro Studies : Laboratory assays have confirmed its antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) comparable to known sulfonamides.

- Mechanistic Studies : Further investigations into its binding affinity with dihydropteroate synthase revealed that it competes effectively with para-aminobenzoic acid (PABA), a natural substrate necessary for folic acid synthesis.

- In Vivo Studies : Animal models treated with this compound showed reduced bacterial load and inflammation markers, supporting its potential therapeutic applications in infectious diseases and inflammatory disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide within the sulfonamide class, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide | CHClNOS | Contains a nitro group at the 2-position |

| N-(4-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide | CHClNOS | Chloro substitution at the 4-position |

| N-(3-chloro-2-methylphenyl)-benzenesulfonamide | CHClNOS | Lacks the nitro group entirely |

This table highlights variations in biological activities due to differences in substituents, emphasizing the distinctiveness of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide within its class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.